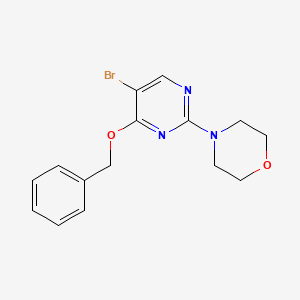

4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry Scaffolds

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. ignited.innih.govgsconlinepress.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids. ignited.in This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for the design of therapeutic agents that can interact with a wide array of biological targets. nih.gov

Pyrimidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govmdpi.com The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has led to the development of numerous FDA-approved drugs containing a pyrimidine core, solidifying its status as a "privileged scaffold" in medicinal chemistry. nih.gov

Contextualization of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine within Novel Drug Discovery Paradigms

The compound this compound serves as a contemporary example of a molecule situated at the intersection of these two important pharmacophores. While specific research on this particular compound is not extensively published, its structure suggests its potential as a valuable intermediate or a candidate for biological screening in various drug discovery programs.

The pyrimidine core, substituted with a bulky benzyloxy group and a bromine atom, provides a platform for diverse chemical modifications. The bromine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of analogues with varied substitution patterns. The morpholine (B109124) ring, attached at the 2-position of the pyrimidine, is expected to confer favorable pharmacokinetic properties.

The design of molecules like this compound aligns with the principles of fragment-based drug discovery and scaffold hopping, where known bioactive fragments are combined or modified to generate novel chemical entities with improved properties. The pyrimidine-morpholine scaffold has been explored in the context of developing inhibitors for various protein kinases, which are key targets in oncology and inflammatory diseases. nih.govmdpi.com

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly available literature, its basic chemical and physical properties can be determined.

| Property | Value | Source |

| CAS Number | 885952-23-8 | scbt.com |

| Molecular Formula | C₁₅H₁₆BrN₃O₂ | scbt.com |

| Molecular Weight | 350.21 g/mol | scbt.com |

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step process common in heterocyclic chemistry. A plausible synthetic route could start from a di-substituted pyrimidine precursor, followed by the introduction of the morpholine and benzyloxy groups through nucleophilic substitution reactions.

For instance, a potential synthetic pathway could involve the reaction of a 2,4-dihalo-5-bromopyrimidine with morpholine, followed by a subsequent reaction with benzyl (B1604629) alcohol in the presence of a suitable base. The reactivity of the halogen atoms on the pyrimidine ring is crucial for the successful synthesis, with the C2 and C4 positions being susceptible to nucleophilic attack.

Potential Research Applications

Given the established biological activities of both pyrimidine and morpholine derivatives, this compound and its analogues are of significant interest for biological screening across various therapeutic areas.

Recent studies on other pyrimidine-morpholine hybrids have highlighted their potential as:

Anticancer Agents: Several novel pyrimidine-morpholine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colorectal cancer. nih.govfrontiersin.org Some of these compounds have been shown to induce apoptosis and cell cycle arrest. frontiersin.org

Anti-inflammatory Agents: The pyrimidine-morpholine scaffold has been investigated for its potential in developing anti-inflammatory drugs. Certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators. nih.govrsc.org

Kinase Inhibitors: The structural features of the pyrimidine-morpholine core make it a suitable scaffold for the design of kinase inhibitors, which are a major class of targeted therapies in oncology. nih.govmdpi.com

The benzyloxy group in this compound could potentially mimic the interactions of other aromatic moieties in the binding pockets of various enzymes, while the bromine atom offers a site for further chemical exploration to optimize potency and selectivity.

The chemical space occupied by pyrimidine-morpholine derivatives represents a fertile ground for the discovery of new therapeutic agents. The combination of the biologically versatile pyrimidine ring with the pharmacokinetically favorable morpholine moiety offers a powerful strategy for the design of novel drug candidates. While this compound itself is not yet extensively characterized in the scientific literature, its structure embodies the principles of modern medicinal chemistry. It serves as a prime example of a molecule with the potential to be a valuable building block or a starting point for the development of new treatments for a range of diseases, underscoring the continued importance of exploring novel combinations of privileged heterocyclic scaffolds. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-4-phenylmethoxypyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2/c16-13-10-17-15(19-6-8-20-9-7-19)18-14(13)21-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIIRAXOFYSJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654740 | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-23-8 | |

| Record name | 4-[5-Bromo-4-(phenylmethoxy)-2-pyrimidinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Benzyloxy)-5-bromopyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Synthetic Strategies for 4 4 Benzyloxy 5 Bromopyrimidin 2 Yl Morpholine and Analogues

Chemical Synthesis of the Pyrimidine (B1678525) Core and Key Intermediates

The foundational step in the synthesis of 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine is the construction of a suitably substituted pyrimidine ring. A common and versatile starting material for this purpose is 5-bromouracil.

Approaches to 2,4-Disubstituted Pyrimidine Precursors

A widely employed strategy to generate a reactive pyrimidine scaffold involves the conversion of a pyrimidine-2,4-dione into a dihalopyrimidine. Specifically, 5-bromouracil can be treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 5-bromo-2,4-dichloropyrimidine. This di-chloro derivative serves as a crucial electrophilic intermediate, with the chlorine atoms at the C2 and C4 positions being susceptible to sequential nucleophilic displacement.

The synthesis of 2,4-disubstituted pyrimidines can also be achieved through condensation reactions. For instance, 2-bromomalonaldehyde can react with amidine compounds in a one-step reaction to produce 5-bromo-2-substituted pyrimidines google.com. This method offers a direct route to the pyrimidine core with a substituent already in place at the C2 position.

Introduction of the Morpholine (B109124) Moiety via Nucleophilic Substitution Reactions

With a reactive dihalopyrimidine intermediate in hand, the next strategic step is the introduction of the morpholine group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen atom of morpholine acts as the nucleophile, displacing one of the halogen atoms on the pyrimidine ring.

The regioselectivity of this substitution is a critical consideration. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, especially when an electron-withdrawing group like bromine is present at the C5 position. However, the reaction conditions and the nature of the nucleophile can influence the site of substitution.

Optimization of Reaction Conditions and Reagents

The nucleophilic substitution reaction with morpholine is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. The choice of solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), or alcohols being commonly employed. The reaction temperature can be varied to control the rate of reaction and selectivity.

Regioselectivity and Yield Enhancement Strategies

To achieve the desired 2-morpholino substitution, a sequential substitution strategy is often employed. Starting with 5-bromo-2,4-dichloropyrimidine, the more reactive C4-chloro group can first be displaced by a different nucleophile, or the reaction with morpholine can be carefully controlled to favor substitution at the C2 position. In some cases, the use of tertiary amine nucleophiles has been shown to favor C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. A plausible synthetic route to the target compound involves the initial reaction of 5-bromo-2,4-dichloropyrimidine with sodium benzyloxide to form 4-(benzyloxy)-5-bromo-2-chloropyrimidine. Subsequent reaction of this intermediate with morpholine would then lead to the desired product, this compound. This stepwise approach allows for precise control over the final substitution pattern.

Elaboration of the Benzyloxy Side Chain: Etherification and Alkylation Protocols

The introduction of the benzyloxy group is another crucial transformation in the synthesis of the target molecule. This can be accomplished either by reacting a chloropyrimidine with benzyl (B1604629) alcohol in the presence of a base or by the O-alkylation of a corresponding hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form).

A common method involves the reaction of a chloropyrimidine, such as 5-bromo-2,4-dichloropyrimidine or the 2-morpholino-4-chloropyrimidine intermediate, with sodium benzyloxide. The benzyloxide anion, a potent nucleophile, displaces the chlorine atom to form the desired benzyl ether linkage. This reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the starting materials and products.

Alternatively, if a 4-hydroxypyrimidine intermediate is used, the benzyloxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide, which is then reacted with benzyl bromide or benzyl chloride. The choice of base and solvent is critical to ensure efficient O-alkylation over potential N-alkylation at one of the ring nitrogen atoms.

A plausible and efficient synthetic pathway to this compound is outlined below:

Chlorination of 5-Bromouracil: 5-Bromouracil is reacted with phosphorus oxychloride (POCl₃) to yield 5-bromo-2,4-dichloropyrimidine.

Selective Introduction of the Benzyloxy Group: 5-Bromo-2,4-dichloropyrimidine is treated with sodium benzyloxide. The more reactive C4-chloro atom is displaced to form the key intermediate, 4-(benzyloxy)-5-bromo-2-chloropyrimidine.

Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution of the remaining chloro group at the C2 position of 4-(benzyloxy)-5-bromo-2-chloropyrimidine with morpholine, in the presence of a base, to afford the target compound, this compound.

This strategic sequence allows for the controlled and regioselective synthesis of the desired polysubstituted pyrimidine.

Advanced Synthetic Approaches for Chemical Diversification of this compound

The diversification of the this compound core is crucial for exploring structure-activity relationships and developing novel analogues. Advanced synthetic methods provide the tools to modify this scaffold with precision and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for 5-Position Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, is a versatile method for the derivatization of the 5-position of the pyrimidine ring in compounds like this compound. illinois.edulibretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide under the catalysis of a palladium complex. libretexts.org

The reactivity of the C-Br bond at the 5-position of the pyrimidine ring makes it a suitable site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. For instance, Pd(PPh3)4 has been used as a catalyst with K3PO4 as the base in solvents like 1,4-dioxane for Suzuki-Miyaura reactions on similar pyrimidine systems. mdpi.com

The electronic nature of the coupling partners can influence the reaction outcome. Electron-rich boronic acids have been shown to produce good yields in couplings with halogenated pyrimidines. mdpi.com This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, significantly expanding the chemical diversity of the this compound scaffold.

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura reactions on brominated pyrimidine systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | PPh3 | K3PO4 | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| PdCl2(dppf) | dppf | K2CO3 | Dioxane/Water | 100 | Moderate to Good | nih.gov |

| XPhosPdG2 | XPhos | K2CO3 | Toluene/Water | 110 | High | nih.gov |

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. benthamdirect.comeurekaselect.com By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comorientjchem.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. asianpubs.orgresearchgate.net

The advantages of microwave-assisted synthesis include rapid and uniform heating, which can overcome activation energy barriers more efficiently. orientjchem.org This method has been employed in various reactions, including condensations and cross-coupling reactions, to produce pyrimidine-containing compounds. nih.govbenthamdirect.com For instance, the synthesis of fused pyrimidine derivatives has been reported to be highly accelerated under microwave irradiation, offering advantages such as short reaction times, good yields, and simple procedures. orientjchem.org

The application of microwave technology to the derivatization of this compound, particularly in palladium-catalyzed cross-coupling reactions, can lead to more efficient and environmentally friendly synthetic routes. nih.gov

The following table compares conventional and microwave-assisted methods for the synthesis of certain pyrimidine derivatives.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Condensation | Several hours | 5-15 minutes | Significant | benthamdirect.comresearchgate.net |

| Suzuki-Miyaura Coupling | 12-24 hours | 20-40 minutes | Often improved | nih.gov |

Deconstruction-Reconstruction Strategies for Pyrimidine Ring System Manipulation

A novel and powerful approach for the diversification of pyrimidine-containing molecules involves deconstruction-reconstruction strategies. nih.govnih.govnsf.gov This method allows for the transformation of the pyrimidine core into other heterocyclic systems or re-functionalized pyrimidines. nih.govnih.gov The process typically begins with the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. nih.govresearchgate.net This activation facilitates the cleavage of the ring to form a three-carbon iminoenamine building block. nih.govnih.gov

This versatile intermediate can then be used in various heterocycle-forming reactions by reacting with different cyclization partners. nih.govnsf.gov For instance, reaction with guanidine can reconstruct a 2-aminopyrimidine, while reaction with hydroxylamine can lead to the formation of a 1,2-oxazole. nih.gov This strategy enables significant structural modifications that would be challenging to achieve through traditional functional group interconversions. nih.gov It provides a pathway to access a diverse range of analogues from a common advanced intermediate, which is highly valuable in medicinal chemistry for structure-activity relationship studies. nsf.gov This approach has been successfully applied to various pyrimidine-containing structures, demonstrating its potential for broad applicability. nih.gov

Analytical Techniques for Reaction Monitoring and Structural Elucidation of Synthetic Intermediates and Final Compounds

The synthesis and characterization of this compound and its derivatives rely on a suite of analytical techniques to monitor reaction progress and confirm the structure of the resulting compounds. asianpubs.orgmdpi.com

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. asianpubs.orgheteroletters.org

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for determining the precise structure of the synthesized compounds. asianpubs.orgacs.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. asianpubs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. heteroletters.org

These analytical methods, used in combination, provide a comprehensive characterization of the synthetic intermediates and final products, ensuring their identity and purity. mdpi.comacs.org

Molecular Mechanisms and Preclinical Biological Activity Profiling

Investigation of Biological Activities Associated with Pyrimidine-Morpholine Frameworks

The combination of the pyrimidine (B1678525) ring and a morpholine (B109124) moiety has proven to be a highly effective strategy in drug discovery. Pyrimidine is a key heterocyclic motif found in natural compounds like nucleotide bases and has been leveraged to create drugs with a vast range of pharmacological effects. nih.govrsc.orgrsc.org The morpholine ring, often incorporated for its favorable physicochemical and metabolic properties, frequently enhances potency and improves the pharmacokinetic profile of bioactive molecules. researchgate.net This framework has been particularly successful in the development of kinase inhibitors, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov

The pyrimidine nucleus is a cornerstone in the development of anti-inflammatory agents, with several approved drugs like afloqualone (B1666628) and tofacitinib (B832) built upon this scaffold. rsc.orgnih.gov Derivatives incorporating the pyrimidine-morpholine framework have been specifically investigated for their ability to modulate inflammatory pathways.

Recent studies have demonstrated that certain morpholinopyrimidine derivatives can effectively inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netrsc.org Key findings from this research include:

Inhibition of Inflammatory Mediators: Two notable compounds, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8), were shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. rsc.org

Downregulation of Key Enzymes: These compounds dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that regulate the production of inflammatory mediators. nih.govrsc.org

Molecular Interactions: Docking studies suggest that these compounds exhibit a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that underpin their inhibitory action. researchgate.netrsc.org

The anti-inflammatory effects of pyrimidines are often attributed to their ability to suppress the activity of COX enzymes, thereby reducing the generation of prostaglandin (B15479496) E2 (PGE2), a critical inflammatory mediator. rsc.org

The pyrimidine-morpholine framework is a critical component of novel agents targeting pathogenic microbes, including bacteria and fungi. nih.gov

Antimicrobial Activity (Anti-tubercular): A significant area of research has been the development of pyrimidine-morpholine derivatives as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. nih.govnih.gov Its absence in humans makes it a highly attractive and vulnerable target for new anti-tubercular drugs. nih.gov

Mechanism of Action: DprE1 catalyzes a vital step in the production of arabinogalactan (B145846) and lipoarabinomannan, both of which are indispensable components for cell wall synthesis. nih.govsci-hub.st Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. nih.gov

Potent Inhibitors: A novel series of non-covalent morpholino-pyrimidine inhibitors of DprE1 has been identified with potent, metabolically stable compounds showing good in vivo pharmacokinetic profiles. sci-hub.st Molecular docking studies have confirmed that these compounds adopt a consistent conformation when binding to the DprE1 enzyme, engaging with various amino acid residues in the active site. nih.gov

Antifungal Potency: Both pyrimidine and morpholine moieties are independently recognized for their contribution to antifungal activity. nih.govnih.govfrontiersin.org

Pyrimidine-Based Fungicides: Pyrimidine derivatives are prominent in agricultural fungicides, and numerous novel compounds have been synthesized and tested against a wide range of phytopathogenic fungi, in some cases showing more potent activity than commercial fungicides. nih.govfrontiersin.org

Morpholine-Based Fungicides: The morpholine class of antifungals, such as amorolfine, functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net This class of drugs inhibits enzymes in the sterol synthesis pathway, leading to the depletion of ergosterol and the accumulation of other sterols, which disrupts the cell membrane's structure and function. researchgate.net

The pyrimidine-morpholine scaffold is extensively featured in the design of anticancer agents, primarily due to its role in inhibiting signaling pathways that are frequently deregulated in cancer. mdpi.comnih.gov

Derivatives based on the pyrimidine-morpholine framework have demonstrated cytotoxic activity against a broad panel of human cancer cell lines. The specific substitutions on the core structure heavily influence potency and selectivity.

Below is a table summarizing the antiproliferative activity of various pyrimidine-morpholine-related derivatives against different cancer cell lines.

| Compound Series | Cell Line | Reported Activity (IC50) |

|---|---|---|

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | A549 (Lung) | 6.02 - 10.27 µM (for compound 8d) |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | PC-3 (Prostate) | 6.02 - 10.27 µM (for compound 8d) |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | MCF-7 (Breast) | 6.02 - 10.27 µM (for compound 8d) |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | HepG2 (Liver) | 6.02 - 10.27 µM (for compound 8d) |

| Pyrazolo[3,4-d]pyrimidines | Breast, Liver, Lung Cancer Cells | Screening identified active compounds |

| Thienopyrimidine Derivatives | SKOV-3 (Ovarian), U87MG (Glioblastoma) | Demonstrated in vivo usefulness |

One of the most significant and frequently targeted pathways by pyrimidine-morpholine compounds is the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (B549165) (mTOR) signaling cascade. mdpi.comnih.govmdpi.com This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its abnormal activation is a hallmark of many cancers. nih.govmdpi.com

The morpholino-pyrimidine scaffold has been extensively investigated for its ability to modulate this pathway. nih.gov The morpholine moiety is of known importance for PI3K inhibition. mdpi.com Thienopyrimidine and pyrazolopyrimidine cores are also widely used in the development of PI3K/mTOR inhibitors. nih.govresearchgate.netsemanticscholar.org

Researchers have found that modifying the morpholine group can fine-tune the inhibitor's selectivity. For instance, introducing sterically hindered or bridged morpholine rings can dramatically enhance selectivity for mTOR over PI3K isoforms. nih.govresearchgate.net This selectivity is attributed to a single amino acid difference in the kinase hinge region, which creates a deeper pocket in mTOR that can better accommodate the bulkier morpholine derivatives. researchgate.net

| Compound | Scaffold | Target(s) | Key Feature |

|---|---|---|---|

| PI-103 | Pyridofuropyrimidine | Dual PI3K/mTOR | Early potent dual inhibitor. nih.gov |

| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | Pan-Class I PI3K | A foundational molecule for developing dual inhibitors. nih.gov |

| PQR309 (Bimiralisib) | Dimorpholine-triazine | Pan-PI3K/mTOR | Pan-PI3K inhibitor with mTOR affinity. nih.gov |

| PQR620 | Triazine | Selective mTOR | Introduction of two bulky morpholines generated >1000-fold selectivity for mTOR over PI3Kα. nih.gov |

Beyond the PI3K/mTOR pathway, the versatile pyrimidine-morpholine framework has been employed to target other critical enzymes.

Kinase Inhibition: The pyrimidine core is considered a "privileged" scaffold for constructing kinase inhibitors because its nitrogen atoms can form key hydrogen bonds with the conserved hinge region of many human kinases. nih.gov This has led to the development of inhibitors for a wide range of kinases, including:

SRC Kinase: Pyrimidine-morpholine hybrids have been designed as potential inhibitors of the human tyrosine kinase SRC, which is implicated in tumor survival and proliferation. researchgate.net

Aurora Kinases: Pyrimidine-based derivatives have been developed as potent inhibitors of Aurora A kinase, which is upregulated in many cancers. nih.gov

Tropomyosin Receptor Kinase (Trk): The addition of a morpholine group to a pyrazolo[1,5-a]pyrimidine (B1248293) core was found to improve the selectivity of Trk inhibitors. nih.gov

AMPK Activation: The AMP-activated protein kinase (AMPK) is a central regulator of cellular metabolism. nih.gov While some heterocyclic compounds have been identified as AMPK activators, this mechanism is not as widely documented for the pyrimidine-morpholine framework compared to its role in kinase inhibition. nih.gov

DprE1 Inhibition: As detailed in section 3.1.2, the inhibition of the M. tuberculosis enzyme DprE1 is a major application of the pyrimidine-morpholine scaffold. nih.govnih.govsci-hub.st This target is critical for developing new treatments for tuberculosis. The mechanism involves blocking the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), which is a precursor for essential components of the mycobacterial cell wall. nih.govnih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is no publicly available research data regarding the preclinical biological activity of the specific compound "4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine" that aligns with the requested article outline.

The compound, identified with CAS Number 885952-23-8, is listed by several chemical suppliers for research purposes. alchempharmtech.comscbt.com However, detailed studies on its effects in enzyme inhibition assays, cell-based efficacy assays, gene expression, or its target identification and validation have not been published in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the primary research for this specific molecule does not appear to be in the public record. General methodologies for the assays mentioned in the outline exist, but there is no specific data pertaining to "this compound."

Structure Activity Relationship Sar Studies and Lead Optimization of 4 4 Benzyloxy 5 Bromopyrimidin 2 Yl Morpholine Derivatives

Rational Design Principles for Modulating Compound Activity and Selectivity

The rational design of inhibitors based on the 2-morpholinopyrimidine scaffold is heavily influenced by their mode of binding within the ATP pocket of target kinases. frontiersin.org The pyrimidine (B1678525) core acts as a foundational framework, often mimicking the adenine (B156593) ring of ATP to form key hydrogen bonds with the hinge region of the kinase. frontiersin.org For PI3K inhibitors, the morpholine (B109124) group is a well-established pharmacophore, with its oxygen atom typically forming a crucial hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region. frontiersin.org This interaction is a cornerstone of the scaffold's activity.

Key design principles for modulating the activity and selectivity of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine derivatives include:

Hinge Binding: Maintaining or enhancing the hydrogen bonding interaction between the morpholine oxygen and the kinase hinge is paramount. The pyrimidine N1 atom can also serve as a hydrogen bond acceptor, further anchoring the molecule in the ATP binding site.

Exploiting Affinity Pockets: The benzyloxy group at the C4 position extends into a hydrophobic region of the kinase active site. Modifications to the benzyl (B1604629) ring can be used to optimize van der Waals interactions and improve potency and selectivity.

Solvent Channel Interactions: The C5 position, occupied by a bromine atom, points towards the solvent-exposed region of the ATP pocket. This position is a prime target for introducing substituents that can improve physicochemical properties like solubility or introduce new interactions to enhance selectivity. nih.gov

By applying these principles, medicinal chemists can systematically alter the lead compound to fine-tune its interaction with the target enzyme, aiming to create derivatives with superior potency, selectivity against related kinases, and favorable drug-like properties.

Systematic Chemical Modifications and Their Impact on the Biological Profile

The benzyloxy group at the C4 position is a critical determinant of potency and selectivity. While direct SAR data for benzyloxy variations on the 5-bromo scaffold is limited, extensive research on analogous 2,4-disubstituted morpholinopyrimidines targeting PI3K provides valuable insights. In these related series, the C4 substituent extends into a hydrophobic pocket, and modifications here significantly impact activity.

For instance, replacing the benzyloxy group with other functionalities, such as sulfonyl side chains, has been explored to create dual PI3K/mTOR inhibitors. nih.gov The SAR studies on these analogs show that both the nature of the linker and the terminal group of the side chain are critical for potency. This suggests that variations of the benzyloxy group, such as adding substituents to the phenyl ring or altering the linker, would have a profound effect on the biological activity of this compound.

| Compound ID | 4-Position Variation (Analogous to Benzyloxy) | PI3Kα IC50 (nM) | Reference |

| A | -O-CH2-Phenyl | (Baseline) | N/A |

| B | -SO2-CH2-Phenyl | 20 | nih.gov |

| C | -SO2-CH2-(4-F-Phenyl) | 16 | nih.gov |

| D | -NH-Phenyl | Varies | N/A |

Note: This table is illustrative, based on data from analogous 2-morpholinopyrimidine series to demonstrate the impact of C4-substituent changes.

The bromine atom at the C5 position serves as a versatile chemical handle for further derivatization, often through metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. This position typically points towards the solvent-accessible region of the kinase active site, making it an ideal point for modification to improve properties without disrupting core binding interactions.

Common derivatization strategies include:

Introduction of Aryl or Heteroaryl Groups: Using Suzuki coupling, the bromo group can be replaced with various substituted phenyl or heteroaromatic rings. This can lead to additional π-π stacking or hydrophobic interactions, potentially increasing potency or modulating selectivity.

Alkynylation: Sonogashira coupling can introduce alkyne-containing groups. These rigid linkers can be used to probe deeper pockets within the enzyme or to attach larger functional groups.

Introduction of Small Polar Groups: Replacing the bromine with small polar groups like cyano (-CN) or amide (-CONH2) can improve solubility and other pharmacokinetic properties. In some kinase inhibitor series, a 5-cyano group has been shown to be favorable for activity. frontiersin.org

These modifications can significantly alter the compound's physical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The morpholine ring is a privileged structure in kinase inhibitor design, primarily due to its ability to act as a hydrogen bond donor via its oxygen atom and its favorable metabolic stability and physicochemical properties. nih.gov However, its properties can be further tuned through modification or replacement.

Substitutions on the Morpholine Ring: Adding substituents, such as methyl groups, to the morpholine ring can introduce chirality and provide new contact points with the enzyme. This can improve binding affinity and selectivity. For example, chiral morpholines have been shown to confer stereospecific advantages in binding.

Bioisosteric Replacements: Bioisosteres are chemical groups with similar physical or chemical properties that can produce broadly similar biological effects. Replacing the morpholine ring with bioisosteres is a common strategy to improve potency, selectivity, or pharmacokinetic properties. Thiomorpholine, where the oxygen is replaced by sulfur, is a common bioisostere that can alter lipophilicity and metabolic stability. Other replacements include piperazine, piperidine, or more rigid bicyclic or spirocyclic amine systems. nih.gov Each replacement subtly alters the geometry and hydrogen bonding capacity of the hinge-binding motif, which can fine-tune the inhibitor's selectivity profile.

| Ring System | Key Features | Potential Impact on Profile |

| Morpholine | O-atom for H-bond, good PK properties | Established hinge-binder |

| Thiomorpholine | S-atom replaces O, increased lipophilicity | May alter binding and metabolism |

| Piperazine | Two N-atoms, offers additional point for substitution | Can modulate solubility, pKa, and add new vectors for SAR |

| 3-Methylmorpholine | Chiral center, introduces stereospecificity | May improve potency and selectivity |

| Spirocyclic Amines | Increased sp3 character, rigid conformation | Can improve solubility and explore novel binding vectors |

Strategies for Lead Optimization and Structural Simplification in Drug Discovery Pipelines

Once a promising lead compound like this compound is identified, the lead optimization phase aims to refine its structure to produce a preclinical candidate. This involves improving multiple properties simultaneously, including potency, selectivity, and ADME characteristics.

Key strategies include:

Improving Metabolic Stability: The benzyloxy group can be a site of metabolic liability (e.g., O-dealkylation). Strategies to block this metabolism include introducing electron-withdrawing groups (like fluorine) onto the benzyl ring or replacing the benzylic C-H bonds with fluorine or a gem-dimethyl group.

Increasing Selectivity: To minimize off-target effects, selectivity against other kinases is optimized. This is often achieved by exploiting subtle differences in the amino acid residues of the ATP binding pockets between different kinases. Modifications at the C4 (benzyloxy) and C5 (bromo) positions are key to developing this selectivity.

Structural Simplification: Complex molecules can be difficult and expensive to synthesize. Where possible, simplifying the structure without losing potency is a valuable strategy. For example, if extensive decoration of the benzyl ring does not significantly improve activity, a simpler, unsubstituted, or minimally substituted ring might be preferred to streamline synthesis and potentially improve physical properties. This process, often guided by computational modeling, helps to reduce molecular weight and complexity, leading to candidates with more favorable "drug-like" properties. mdpi.com

Through an iterative cycle of design, synthesis, and testing, these optimization strategies are employed to convert a promising but imperfect lead compound into a viable drug candidate. mdpi.com

Computational and Theoretical Chemistry in Support of 4 4 Benzyloxy 5 Bromopyrimidin 2 Yl Morpholine Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 4-(4-(benzyloxy)-5-bromopyrimidin-2-yl)morpholine, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the active site of the target. For instance, in studies of similar morpholine-containing compounds, molecular docking has been employed to evaluate their potential as inhibitors for various enzymes. The docking score, often expressed in kcal/mol, provides a measure of the binding affinity. gyanvihar.org

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic representation of the ligand-target interaction over time. MD simulations can reveal the stability of the docked pose and the conformational changes that may occur in both the ligand and the target protein upon binding. nih.gov This information is vital for validating the docking results and for gaining a deeper understanding of the binding mechanism at an atomic level. For example, MD simulations can elucidate the role of specific amino acid residues in the active site that are critical for the interaction with the morpholine (B109124) moiety or other parts of the compound.

Table 1: Illustrative Molecular Docking and Dynamics Data for Morpholine Derivatives

| Parameter | Value | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates strong predicted binding affinity to the target protein. |

| Key Interacting Residues | ASP145, GLU166, HIS41 | Highlights the specific amino acids involved in hydrogen bonding and other interactions. |

| RMSD of Ligand | 1.2 Å | Suggests the stability of the ligand's conformation within the binding pocket during simulation. |

| Binding Free Energy (MM-PBSA) | -50.2 kJ/mol | Provides a more accurate estimation of the binding affinity by considering solvation effects. |

Note: The data in this table is illustrative and based on typical findings for similar morpholine derivatives, as specific data for this compound was not publicly available.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like this compound. nih.gov These methods can be used to determine the most stable three-dimensional conformation of the molecule and to analyze its electronic structure. nih.gov

Conformational analysis helps in understanding the flexibility of the molecule and identifying the low-energy shapes it can adopt. This is crucial because the biological activity of a compound is often dependent on its conformation when interacting with a biological target. DFT can also be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ekb.eg A smaller energy gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is important for understanding its non-covalent interactions with other molecules. mdpi.com

Table 2: Representative Quantum Chemical Properties for a Morpholine Derivative

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and stability of the molecule. |

Note: This table presents representative data for a molecule with similar functional groups, as specific DFT calculations for this compound are not publicly available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Contexts

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models have become indispensable tools for assessing the drug-likeness of a molecule like this compound without the need for extensive experimental testing. ljmu.ac.ukresearchgate.net These computational models use the chemical structure of a compound to predict its physicochemical properties and how it will behave in the body. nih.gov

Key ADME parameters that can be predicted include solubility, permeability, plasma protein binding, and metabolic stability. researchgate.net For example, Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Various software and web-based tools are available that can predict a wide range of ADME properties, helping to identify potential liabilities of a drug candidate early in the development process. als-journal.com

Table 3: Predicted ADME Properties for a Hypothetical Drug Candidate

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 394.26 g/mol | Within the range for good oral bioavailability. |

| LogP | 3.2 | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility (logS) | -4.5 | Suggests moderate solubility. |

| Human Intestinal Absorption | >90% | Predicts good absorption from the gastrointestinal tract. |

| CYP2D6 Inhibition | Non-inhibitor | Predicts a low likelihood of drug-drug interactions mediated by this enzyme. |

Note: The values in this table are illustrative for a compound of similar structure and complexity, as specific in silico ADME predictions for this compound are not publicly available.

Preclinical Evaluation and Translational Research Considerations

Development of Pharmaceutical Formulations for Preclinical Administration

The primary goal of developing pharmaceutical formulations for preclinical administration is to ensure that a new chemical entity (NCE) can be delivered to animal models in a safe, consistent, and effective manner to study its biological effects. altasciences.com For a compound like "4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine," this process is guided by its intrinsic physicochemical properties. nih.gov The main objective in these early studies is to maximize the exposure of the test system to the compound to understand its pharmacokinetic profile and to assess its efficacy and toxicity. altasciences.comnih.gov

Formulation development is a critical step that links the discovery of a new drug with the creation of a viable drug product. malvernpanalytical.com Many NCEs exhibit poor water solubility, which presents a significant challenge for achieving adequate bioavailability during initial preclinical screening. nih.gov Therefore, a key task for formulation scientists is to devise strategies to enhance solubility and ensure consistent absorption. researchgate.net

Common formulation strategies employed in preclinical research include:

Solutions: These are the most preferred formulations as the drug is already dissolved and ready for absorption. nih.gov Depending on the solubility of the compound, various vehicles can be used, ranging from simple aqueous solutions (if sufficiently soluble) to more complex co-solvent systems or lipid-based formulations for poorly soluble molecules. nih.govnih.gov

Suspensions: When a compound cannot be fully solubilized at the required concentration, it may be formulated as a suspension. This involves dispersing fine particles of the drug in a liquid vehicle. The particle size and choice of suspending agents are critical to ensure dose uniformity and stability.

Nanosuspensions: For compounds with very low solubility, creating a nanosuspension can significantly improve bioavailability by increasing the surface area for dissolution. altasciences.com

The choice of formulation is heavily dependent on the intended route of administration, which can include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes. nih.govresearchgate.net Each route has distinct advantages and challenges that influence the formulation design. nih.gov For instance, IV administration requires the drug to be fully solubilized to prevent capillary blockade, while oral formulations must be designed to withstand the gastrointestinal environment and facilitate absorption across the intestinal epithelium. nih.gov

The selection of excipients—inactive ingredients in the formulation—is also a crucial consideration. These substances must be compatible with the drug and safe for the specific animal species being tested. nih.gov

The table below illustrates hypothetical formulation approaches that could be considered for a pyrimidine (B1678525) derivative like "this compound" based on different administration routes.

| Route of Administration | Formulation Type | Potential Vehicle/Excipients | Key Considerations |

| Oral (PO) | Solution / Suspension | Water with co-solvents (PEG 400, propylene (B89431) glycol), suspending agents (methylcellulose), surfactants (Tween 80) | Must ensure stability in GI tract and adequate absorption. nih.gov |

| Intravenous (IV) | Aqueous Solution | Saline, dextrose solution, co-solvents (DMSO, ethanol), solubilizing agents (cyclodextrins) | Must be sterile, pyrogen-free, and fully solubilized to prevent embolism. nih.gov |

| Intraperitoneal (IP) | Solution / Suspension | Phosphate-buffered saline (PBS), oil-based vehicles (corn oil) | Provides more direct absorption than oral route, bypassing first-pass metabolism. nih.gov |

| Subcutaneous (SC) | Solution / Suspension | Saline, oil-based vehicles (sunflower oil) | Can be used for sustained release, potentially extending the drug's half-life. nih.gov |

Adherence to Good Laboratory Practice (GLP) in Preclinical Research

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical safety studies. zeclinics.comrochester.edu These regulations are designed to ensure the quality, integrity, and reliability of data submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). kcasbio.comfda.gov For a compound such as "this compound," adherence to GLP is mandatory for pivotal preclinical safety and toxicology studies intended to support an Investigational New Drug (IND) application. fda.govwuxiapptec.com

The GLP regulations, outlined in the U.S. by the FDA in 21 CFR Part 58, are not concerned with the scientific merit of a study but rather with its processes and documentation. rochester.edufda.gov The core aim is to ensure that study data is traceable, verifiable, and can be accurately reconstructed. zeclinics.com

Key tenets of GLP include:

Organization and Personnel: Clearly defined roles and responsibilities for all personnel involved, including a Study Director who has single-point control of the study. All staff must be adequately trained and have their qualifications documented. wuxiapptec.com

Facilities and Equipment: Facilities must be of suitable size, construction, and location to facilitate proper study conduct. Equipment used in the study must be regularly inspected, cleaned, maintained, and calibrated. biobide.com

Protocols and Standard Operating Procedures (SOPs): Every study must have a detailed, pre-approved written protocol. All routine laboratory procedures must be documented in SOPs to ensure consistency and reproducibility. zeclinics.com

Study Conduct and Documentation: All data generated during the study must be recorded directly, promptly, and legibly in ink. Any changes to data must be justified and documented without obscuring the original entry.

Quality Assurance Unit (QAU): A QAU, independent of study conduct, is required to monitor the research process to ensure compliance with GLP principles. The QAU conducts inspections and audits of studies, facilities, and data. zeclinics.com

Reporting and Archiving: A final report must be prepared for each study, providing a comprehensive and accurate account of the methods and results. All raw data, protocols, reports, and specimens must be securely archived for a specified period. biobide.com

While GLP is required for pivotal safety studies, it is not always necessary for earlier, exploratory research such as dose-finding or proof-of-concept studies. wuxiapptec.comeuropa.eu However, conducting these non-GLP studies with a high degree of quality and documentation can minimize the risk of failure during the more resource-intensive GLP phase. wuxiapptec.com

The table below outlines the essential components of a GLP-compliant preclinical study.

| GLP Component | Description | Regulatory Reference |

| Study Protocol | A detailed written plan that prospectively defines the objectives, methods, and procedures of the study. | 21 CFR 58.120 |

| Study Director | The single individual responsible for the overall scientific conduct of the study. | 21 CFR 58.33 |

| Quality Assurance Unit (QAU) | An independent unit responsible for monitoring the study to assure management that facilities, equipment, personnel, methods, practices, records, and controls conform to GLP regulations. | 21 CFR 58.35 |

| Standard Operating Procedures (SOPs) | Written procedures for routine laboratory operations that ensure consistency and uniformity of data. | 21 CFR 58.81 |

| Final Report | A comprehensive report detailing the study's purpose, methods, results, and scientific conclusions. It must be signed by the Study Director. | 21 CFR 58.185 |

| Record Keeping & Archiving | Secure retention of all raw data, documentation, protocols, specimens, and the final report for a defined period. | 21 CFR 58.190 / 58.195 |

Future Research Directions and Unaddressed Scientific Challenges for 4 4 Benzyloxy 5 Bromopyrimidin 2 Yl Morpholine

Exploration of Undiscovered Biological Activities and Target Spaces

While the pyrimidine (B1678525) core is associated with numerous pharmacological effects, the specific biological activities of 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine remain largely uncharted territory. nih.govwisdomlib.org Future research should prioritize a systematic exploration of its potential therapeutic applications.

Key Research Areas:

Broad-Spectrum Bioactivity Screening: Initial efforts should involve high-throughput screening against a diverse range of biological targets. This could uncover unexpected activities in areas such as oncology, immunology, and infectious diseases. nih.govjuniperpublishers.com The structural motifs present in the molecule, namely the pyrimidine, morpholine (B109124), and benzyl (B1604629) groups, are found in various bioactive compounds, suggesting a broad potential for biological interactions. researchgate.netmdpi.comresearchgate.net

Kinase Inhibition Profiling: The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov A comprehensive kinase profiling assay, testing the compound against a large panel of human kinases, could identify specific enzymatic targets. This could be particularly relevant for cancer research, as kinases play a crucial role in cell signaling pathways that are often dysregulated in tumors. nih.gov

Antimicrobial and Antiviral Investigations: Given the prevalence of pyrimidine analogs in antimicrobial and antiviral therapies, it is crucial to evaluate this compound's efficacy against a wide range of pathogens, including multi-drug resistant bacteria and viruses. orientjchem.orggsconlinepress.com

A summary of potential biological activities for pyrimidine derivatives is presented in the table below.

| Potential Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Immunology, Autoimmune Diseases |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antihypertensive | Cardiovascular Diseases |

| Antidiabetic | Metabolic Disorders |

This table is based on the known activities of the broader pyrimidine class of compounds and represents potential areas of investigation for the specific molecule . nih.govmdpi.com

Integration of Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration

The current synthetic routes to this compound provide a foundation for producing the molecule. However, to fully explore its structure-activity relationships (SAR), more advanced and versatile synthetic methods are needed. tubitak.gov.trresearchgate.net

Future Synthetic Strategies:

Combinatorial Chemistry: Employing combinatorial approaches would allow for the rapid generation of a library of analogs. caribjscitech.com This would involve systematically modifying the core structure by introducing different substituents on the pyrimidine ring, replacing the morpholine with other heterocycles, and altering the benzyloxy group.

Modern Catalytic Methods: The use of modern catalytic reactions, such as copper-catalyzed cycloadditions and palladium-catalyzed cross-coupling reactions, can provide more efficient and environmentally friendly routes to novel derivatives. mdpi.com These methods offer greater flexibility in introducing a variety of functional groups.

C-H Functionalization: Direct C-H functionalization is an emerging area in organic synthesis that could allow for the late-stage modification of the pyrimidine core, providing access to previously inaccessible analogs. researchgate.net

The table below outlines various advanced synthetic methodologies applicable to pyrimidine derivatives.

| Synthetic Methodology | Application | Potential Advantage |

| Multicomponent Reactions (e.g., Biginelli reaction) | Efficient construction of the pyrimidine core. | High atom economy, operational simplicity. caribjscitech.com |

| Microwave-Assisted Synthesis | Acceleration of reaction rates. | Reduced reaction times, improved yields. mdpi.com |

| Flow Chemistry | Continuous production and process optimization. | Enhanced safety, scalability, and reproducibility. |

| Catalytic C-H Amination | Direct introduction of amine functionalities. | Avoids pre-functionalization, increases synthetic efficiency. researchgate.net |

Strategies for Overcoming Preclinical Development Bottlenecks

The transition from a promising lead compound to a clinical candidate is fraught with challenges. Proactively addressing potential preclinical development bottlenecks is essential for the successful translation of this compound.

Key Preclinical Considerations:

ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. juniperpublishers.com Understanding the metabolic fate of the compound can help in designing analogs with improved pharmacokinetic profiles. acs.org

Solubility and Bioavailability: Poor aqueous solubility can limit oral bioavailability. Formulation strategies, such as the use of amorphous solid dispersions or nanoformulations, may be necessary to enhance solubility and absorption.

Target Engagement and Biomarker Development: Developing assays to confirm that the compound is interacting with its intended target in a cellular and in vivo context is crucial. frontiersin.org Identifying biomarkers that can predict and monitor the response to treatment will be vital for future clinical trials. nih.gov

Development of Novel Analytical Techniques for Metabolic Profiling and In Vivo Tracking

To gain a deeper understanding of the compound's behavior in biological systems, the development and application of advanced analytical techniques are necessary. eurofinsdiscovery.com

Advanced Analytical Approaches:

Metabolomics: Utilizing techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide a comprehensive profile of the metabolites formed from the parent compound. news-medical.netnih.govresearchgate.net This information is invaluable for identifying potential metabolic liabilities and understanding pathways of clearance. eurofinsdiscovery.com

In Vivo Imaging: The development of radiolabeled or fluorescently tagged versions of the compound could enable in vivo imaging techniques, such as positron emission tomography (PET) or fluorescence imaging. acs.org This would allow for the non-invasive visualization of the compound's distribution and target accumulation in real-time, providing critical information on its pharmacokinetics and pharmacodynamics. nih.gov

The table below summarizes key analytical techniques and their applications in drug development.

| Analytical Technique | Application | Information Gained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite identification and quantification. | Structural information on metabolites, metabolic pathways. news-medical.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites. | Detailed structural information, non-destructive analysis. nih.gov |

| Positron Emission Tomography (PET) | In vivo tracking of drug distribution. | Real-time visualization of drug concentration in tissues. acs.org |

| High-Content Imaging | Cellular uptake and target engagement studies. | Subcellular localization, phenotypic changes in response to treatment. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(Benzyloxy)-5-bromopyrimidin-2-yl)morpholine, and how can reaction conditions be optimized for high yield?

- Methodology :

- Step 1 : Construct the pyrimidine core via condensation of benzyl-protected diaminopyrimidine precursors under acidic conditions.

- Step 2 : Introduce the bromine atom at position 5 using brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) .

- Step 3 : Attach the morpholine group at position 2 via nucleophilic aromatic substitution (SNAr) using morpholine and a Lewis acid catalyst (e.g., FeCl₃) to enhance reactivity .

- Optimization : Yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperatures (80–100°C), and inert atmospheres (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Key Techniques :

Q. How does the benzyloxy group influence the compound’s stability under varying pH and temperature conditions?

- Stability Profile :

- Acidic Conditions (pH < 3) : Benzyloxy group hydrolyzes to phenol, requiring storage in neutral buffers.

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Oxidative Stress : Susceptible to peroxide-mediated cleavage; avoid oxidizing agents during handling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the bromine atom during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Conflict Analysis :

- Issue : Divergent yields in Suzuki couplings (30–70%) due to steric hindrance from the benzyloxy group.

- Solution :

Use bulky palladium ligands (e.g., XPhos) to enhance catalytic activity.

Pre-activate the boronic acid partner with K₂CO₃ in THF/H₂O (3:1) at 60°C .

Q. How can computational modeling predict binding interactions of this compound with kinase targets (e.g., PI3K or CDK2)?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina with the compound’s 3D structure (SMILES: C1COCCN1C2=NC=C(C(=N2)Br)OCc3ccccc3).

- Key Interactions :

- Morpholine oxygen forms H-bonds with kinase hinge regions.

- Bromine enhances hydrophobic contacts in the ATP-binding pocket .

- Validation : Compare with experimental IC₅₀ data from kinase inhibition assays .

Q. What experimental designs mitigate side reactions during selective deprotection of the benzyloxy group?

- Design Framework :

- Catalytic Hydrogenation : Use Pd/C (10% wt) under H₂ (1 atm) in EtOH. Monitor via HPLC to prevent over-reduction of the pyrimidine ring .

- Alternative : Employ BCl₃ in DCM at -78°C for milder deprotection, preserving bromine and morpholine groups .

- Troubleshooting : If bromine loss occurs, switch to non-acidic conditions and reduce reaction time .

Data Analysis & Mechanistic Insights

Q. How do solvent polarity and substituent effects influence the compound’s solubility and reactivity in nucleophilic substitutions?

- Solubility Table :

| Solvent | Solubility (mg/mL) | Reactivity (SNAr) |

|---|---|---|

| DMSO | >50 | Low (polar aprotic) |

| THF | 20–30 | Moderate |

| Chloroform | <10 | High (with Lewis acids) |

- Substituent Effects : Electron-withdrawing bromine enhances SNAr at position 2, while benzyloxy directs electrophiles to position 5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.